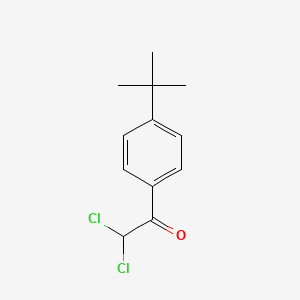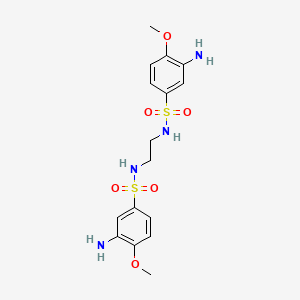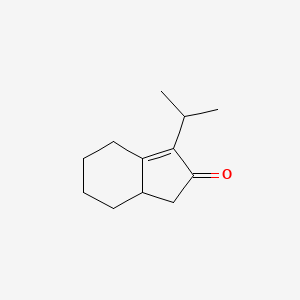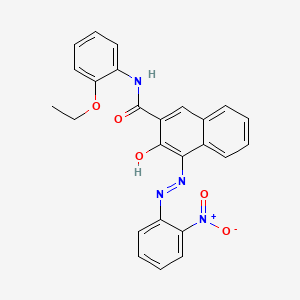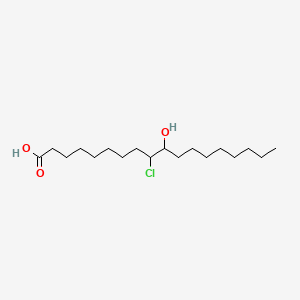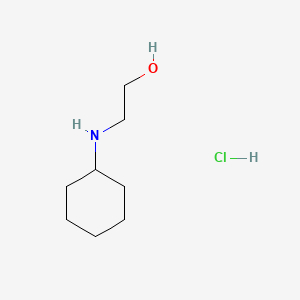
2-(Cyclohexylamino)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylamino)ethanol hydrochloride is a chemical compound with the molecular formula C8H17NOCl. It is a derivative of cyclohexylamine and is commonly used in various scientific and industrial applications. This compound is known for its unique properties and versatility, making it an important substance in several fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(Cyclohexylamino)ethanol hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include a controlled temperature and the use of a suitable solvent to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with precise control over reaction parameters. The process may include the use of continuous reactors and advanced purification techniques to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Cyclohexylamino)ethanol hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Applications De Recherche Scientifique
2-(Cyclohexylamino)ethanol hydrochloride is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: As a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: In biochemical studies and as a component in buffer solutions.
Medicine: In the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: In the production of various chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Cyclohexylamino)ethanol hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may act as a buffer, maintaining the pH of a solution. In pharmaceuticals, it may interact with biological targets to produce therapeutic effects. The molecular targets and pathways involved vary based on the context of its use.
Comparaison Avec Des Composés Similaires
2-(Cyclohexylamino)ethanol hydrochloride is similar to other cyclohexylamine derivatives, such as cyclohexylamine itself and 2-(Cyclohexylamino)ethanesulfonic acid (CHES). it is unique in its hydrochloride form, which provides distinct properties and applications. The comparison highlights its versatility and importance in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Numéro CAS |
50597-58-5 |
|---|---|
Formule moléculaire |
C8H18ClNO |
Poids moléculaire |
179.69 g/mol |
Nom IUPAC |
2-(cyclohexylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c10-7-6-9-8-4-2-1-3-5-8;/h8-10H,1-7H2;1H |
Clé InChI |
UXYCAYPSAAKDCH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


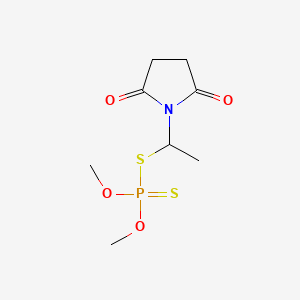
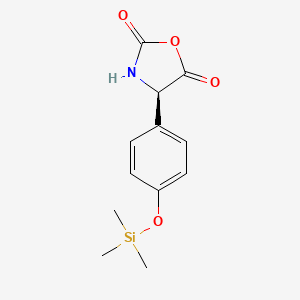

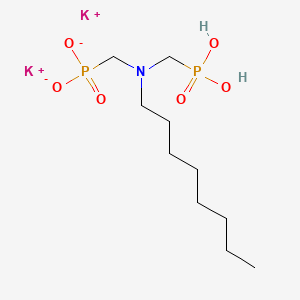
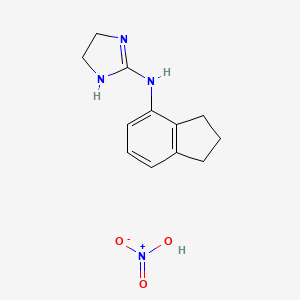
![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
